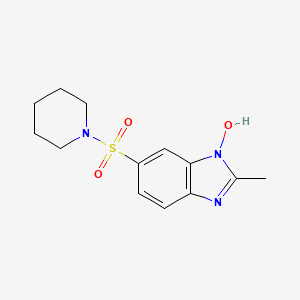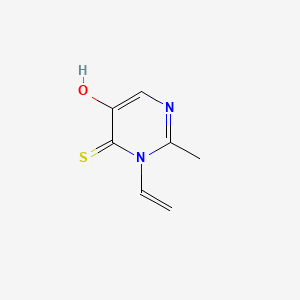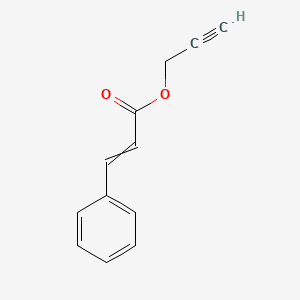![molecular formula C17H34O4 B14367281 2-[(8,8-Diethoxyoctyl)oxy]oxane CAS No. 93176-12-6](/img/structure/B14367281.png)
2-[(8,8-Diethoxyoctyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8,8-Diethoxyoctyl)oxy]oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This structure is derived from tetrahydropyran, which is also known as oxane. The compound is characterized by the presence of an 8,8-diethoxyoctyl group attached to the oxygen atom of the oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,8-Diethoxyoctyl)oxy]oxane typically involves the reaction of 3,4-dihydropyran with 8,8-diethoxyoctanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature. This method ensures the formation of the oxane ring with the desired substituent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(8,8-Diethoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like osmium tetroxide or potassium permanganate to form diols.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as Raney nickel.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the 8,8-diethoxyoctyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Raney nickel as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
2-[(8,8-Diethoxyoctyl)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The oxane ring can be easily removed under acidic conditions to regenerate the parent alcohol.
Biology: Employed in the study of enzyme mechanisms and as a model compound for understanding the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-[(8,8-Diethoxyoctyl)oxy]oxane involves its interaction with molecular targets through its oxane ring. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The presence of the 8,8-diethoxyoctyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran (Oxane): The parent compound of 2-[(8,8-Diethoxyoctyl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Oxacyclohexane: Another name for tetrahydropyran, highlighting its cyclic ether structure.
Uniqueness
This compound is unique due to the presence of the 8,8-diethoxyoctyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Propriétés
Numéro CAS |
93176-12-6 |
|---|---|
Formule moléculaire |
C17H34O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(8,8-diethoxyoctoxy)oxane |
InChI |
InChI=1S/C17H34O4/c1-3-18-16(19-4-2)12-8-6-5-7-10-14-20-17-13-9-11-15-21-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
JGKVDFCHMNGTSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCCCCCOC1CCCCO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
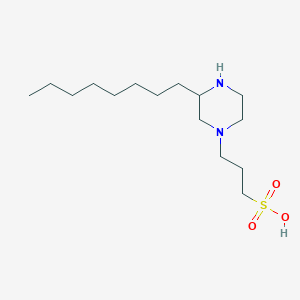

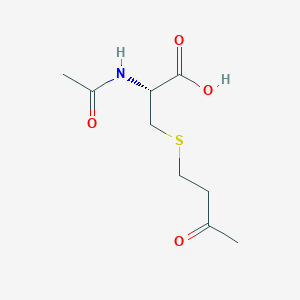
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
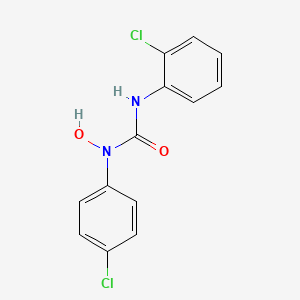
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
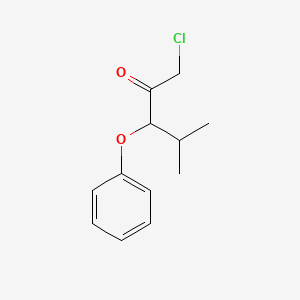
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
